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CCT241161 off-target effects kinase screening

Author: Smolecule Technical Support Team. Date: February 2026
Compound Focus: CCT241161
Cat. No.: S548106

Kinase Inhibition Profile of CCT241161

CCT241161 was designed as a pan-RAF inhibitor but also potently inhibits several kinases in the SRC

family [1] [2]. The table below summarizes its primary and secondary targets based on available biochemical

(cell-free) IC50 data.

Kinase Target IC50 Value Notes / Classification

LCK (Lymphocyte-specific protein tyrosine kinase) 3nM Secondary Target / SRC Family
(3] [4]

CRAF (RAF1) [3] [4] 6 nM Primary Target / RAF Family
SRC (Proto-oncogene tyrosine-protein kinase SRC) 10 nM Secondary Target / SRC Family
(31 4]

BRAF(V600E) [3] [4] 15 nM Primary Target / RAF Family
BRAF (Wild-type) [3] [4] 30 nM Primary Target / RAF Family
p38 MAPKSs (p38 mitogen-activated protein Data in Off-target (Inhibited in a kinase
kinases) [2] figure panel)

Experimental Considerations & Troubleshooting
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Based on the primary research, here are answers to potential FAQs and troubleshooting points for researchers

using CCT241161.
FAQ 1: What are the primary off-target effects I should be aware of when using CCT241161?

The most significant off-target effects of CCT241161 are its potent inhibition of SRC-family kinases
(SFKs), particularly SRC and LCK [1] [2]. It is crucial to design control experiments to determine whether
a observed phenotypic effect is due to RAF inhibition, SFK inhibition, or the combined action. Using a

selective SRC family inhibitor as a control can help deconvolute the mechanism of action.
FAQ 2: How can I confirm the compound's activity in my cellular model?

The standard protocol is to treat the cells and analyze pathway inhibition via Western blotting.

¢ Cell Lines Used in Validation: WM266.4 (BRAF mutant melanoma), D04 (NRAS mutant
melanoma), and A375 (BRAF V600E mutant melanoma) cells [2] [3].
e Typical Protocol:
o Seed cells and allow them to adhere overnight.
o Treat with CCT241161 across a concentration range (e.g., 1 nM to 100 nM for sensitive BRAF
mutant lines; 0.1 uM to 10 pM for NRAS mutant lines) for 24 hours [2].
o Lyse cells and perform Western blot analysis to detect levels of phospho-MEK, phospho-
ERK, and phospho-SRC to confirm target engagement. Total protein levels should be
assessed to ensure equal loading.

FAQ 3: My experiment shows unexpected activation of the MAPK pathway. Is this normal for
CCT241161?

Unlike first-generation RAF inhibitors like vemurafenib, CCT241161 is a "paradox-breaking" inhibitor
and does not induce paradoxical activation of the MEK/ERK pathway in RAS mutant cells [1] [2]. If you
observe pathway activation, it is likely not a direct effect of the compound's intended mechanism. You
should investigate other experimental variables, such as cell line authenticity, serum concentration, or

potential contamination.
FAQ 4: What is a recommended in vivo dosing regimen for CCT241161?

Pharmacokinetic studies support the use of CCT241161 in mouse models.

e Dosage: 10 to 20 mg/kg administered via oral gavage [2] [3].
e Schedule: Once daily [3].
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e Key Finding: This regimen was effective at inhibiting the growth of BRAF mutant and PLX4720
(vemurafenib analog)-resistant tumor xenografts, and was well-tolerated without causing body weight
loss in mice [2] [3].

CCT241161 Signaling Pathway & Experimental
Workflow

To help visualize the compound's complex mechanism of action and a typical cell-based validation

workflow, please see the diagrams below.
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Diagram 1: CCT241161's primary targets within a simplified RAS/MAPK signaling pathway. CCT241161
(green) directly inhibits RAF kinases and off-target SRC-family kinases (SFKs), which can also signal into

the pathway. This dual inhibition helps overcome resistance to first-generation RAF inhibitors.
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Diagram 2: A recommended experimental workflow for validating CCT241161 activity in cells. The key

readout is the reduction of phosphorylation of downstream pathway components via Western blot.
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Key Limitations of Available Data

A significant gap for researchers is the lack of a publicly available, comprehensive kinase profiling screen
(e.g., from platforms like KINOMEscan) specifically for CCT241161. While the HMS LINCS database [5]

is a rich resource for such data, the provided table does not confirm the inclusion of CCT241161.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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